(6-Thien-2-ylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Thien-2-ylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a thienyl group attached to an imidazo[2,1-b][1,3]thiazole ring system, and an acetic acid moiety.
Preparation Methods
The synthesis of (6-Thien-2-ylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid typically involves the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This is achieved by reacting ethyl 2-aminothiazole-4-acetate with a suitable halogenated ketone, such as 4-chloro-2′-bromoacetophenone, in the presence of a base like potassium carbonate in acetone.
Introduction of the Thienyl Group: The thienyl group is introduced via a nucleophilic substitution reaction, where the halogenated intermediate is treated with thiophene-2-carboxylic acid under reflux conditions.
Hydrolysis to Acetic Acid: The ester intermediate is then hydrolyzed to yield the final acetic acid derivative using an acid or base hydrolysis method.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
(6-Thien-2-ylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thienyl or imidazo[2,1-b][1,3]thiazole rings, using reagents like alkyl halides or acyl chlorides under basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs.
Scientific Research Applications
(6-Thien-2-ylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: It has been evaluated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (6-Thien-2-ylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It acts as an inhibitor of enzymes such as kinases and proteases, which are involved in various cellular processes.
Receptor Binding: The compound binds to specific receptors, modulating their activity and influencing cellular signaling pathways.
Pathway Modulation: It affects pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.
Comparison with Similar Compounds
(6-Thien-2-ylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid can be compared with other similar compounds, such as:
Levamisole: A well-known imidazo[2,1-b][1,3]thiazole derivative used as an immunomodulator and antihelminthic.
[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid: Another derivative with significant anticancer activity.
[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid: Known for its cytotoxicity against human tumor cell lines.
The uniqueness of this compound lies in its thienyl group, which imparts distinct electronic and steric properties, enhancing its biological activity and making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(6-thiophen-2-ylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S2/c14-10(15)4-7-6-17-11-12-8(5-13(7)11)9-2-1-3-16-9/h1-3,5-6H,4H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSSFCNLPSHTJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN3C(=CSC3=N2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585373 |
Source
|
Record name | [6-(Thiophen-2-yl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878259-87-1 |
Source
|
Record name | [6-(Thiophen-2-yl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[6-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.